N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide
Description
N-(2-Methoxypyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 2-methoxypyrimidin-5-yl substituent. The methoxy group on the pyrimidine ring may enhance solubility and modulate electronic properties, while the furan carboxamide moiety contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYBWSOGRJOPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxypyrimidine-5-amine. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Environmental Science: The compound is studied for its potential use in environmental remediation due to its reactivity with various pollutants.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Physicochemical and Structural Properties of Selected Carboxamide Derivatives
*Estimated based on structural complexity.
Structural and Electronic Comparisons
- Pyrimidine vs. Quinoline Derivatives: The target compound’s 2-methoxypyrimidine group is smaller and more polar than the 8-ethoxyquinoline moiety in ’s compound . Pyrimidines typically exhibit higher aqueous solubility due to their smaller aromatic system and increased hydrogen-bonding capacity compared to bulkier quinolines. This may enhance bioavailability in polar biological environments.
- Substituent Effects on logP: The methoxy group in the target compound likely reduces lipophilicity (logP ~1.8–2.2) compared to the ethoxyquinoline derivative (logP 2.52) .
- Hydrogen-Bonding and Target Interactions: The furan carboxamide group in all three compounds provides hydrogen-bond acceptors (carbonyl oxygen) and a donor (NH), critical for interactions with biological targets. The target compound’s pyrimidine ring may offer additional binding sites for π-π stacking or interactions with enzyme active sites, akin to kinase inhibitors .
Pharmacological Implications
- Quinoline Derivatives: The ethoxyquinoline compound () may exhibit antimicrobial or anticancer activity, common for quinoline-based drugs . Its higher logP could enhance blood-brain barrier penetration, a trait less likely in the more polar pyrimidine-based target.
Pyrimidine-Based Target : The hypothetical target’s balance of moderate logP and polar surface area (~50–55 Ų) positions it as a candidate for kinase inhibition or antiviral applications, where pyrimidine scaffolds are prevalent .
Biological Activity
N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a furan ring and a methoxypyrimidine moiety, which contribute to its unique reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The compound may exert its effects through interaction with specific enzymes or receptors, leading to modulation of cellular processes. Possible mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with receptors, influencing downstream signaling cascades.
- Cellular Process Interference : The compound may disrupt normal cellular functions, contributing to its therapeutic effects.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for drug development in treating infections.
Antitumor Activity
A significant focus has been on the antitumor potential of this compound. In vitro studies have evaluated its efficacy against human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicate varying degrees of cytotoxicity:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Culture |
| HCC827 | 6.26 ± 0.33 | 2D Culture |
| NCI-H358 | 6.48 ± 0.11 | 2D Culture |
These findings suggest that the compound has promising antitumor activity, although further optimization is necessary to enhance selectivity against cancer cells while minimizing toxicity to normal cells.
Study on Lung Cancer Cell Lines
In a study assessing the cytotoxic effects of various compounds including this compound on lung cancer cell lines, it was found that this compound exhibited moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin and vandetanib. The study utilized both 2D and 3D cell culture systems to evaluate the efficacy and selectivity of the compounds .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound with potential biological targets. These studies indicated favorable interactions with target proteins, supporting its role as a lead compound for further development in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
